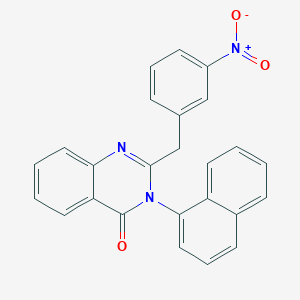![molecular formula C22H17N B6127897 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B6127897.png)
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as BCQ, is a chemical compound that belongs to the family of benzoquinolizines. BCQ has been studied for its potential applications in medicinal chemistry due to its unique structure and pharmacological properties. In
作用机制
The exact mechanism of action of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to exhibit antioxidant and neuroprotective effects. It has also been shown to have a positive effect on glucose metabolism and to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One advantage of using 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in lab experiments is its unique structure, which may allow for the development of new drugs with improved pharmacological properties. However, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of new drugs based on the structure of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. Another area of interest is the exploration of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline.
In conclusion, 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a promising compound with potential applications in medicinal chemistry. Further research is needed to fully understand its pharmacological properties and potential as a therapeutic agent.
合成方法
The synthesis of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline and 1,3-cyclopentanedione in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate product, which is then dehydrated and cyclized to form 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. The yield of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline synthesis varies depending on the reaction conditions, but typically ranges from 30-50%.
科学研究应用
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been tested against a variety of cancer cell lines and has been found to induce apoptosis and inhibit cell growth. It has also been shown to reduce inflammation in animal models of arthritis and to exhibit antiviral activity against herpes simplex virus.
属性
IUPAC Name |
12-phenyl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-16(9-3-1)22-19-12-6-11-18(19)21-17-10-5-4-7-15(17)13-14-20(21)23-22/h1-5,7-10,13-14H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFHMZFBZIXYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-furamide](/img/structure/B6127875.png)

![2-[(4-butoxyphenyl)amino]-6-methyl-4-pyrimidinol](/img/structure/B6127883.png)
amine oxalate](/img/structure/B6127891.png)


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methylbenzamide](/img/structure/B6127914.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127918.png)